Shionone

Catalog No.
S543136
CAS No.
10376-48-4
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Shionone

CAS Number

10376-48-4

Product Name

Shionone

IUPAC Name

(1R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22-,24+,25-,26+,27-,28+,29-,30+/m0/s1

InChI Key

HXPXUNQUXCHJLL-LZQQOHPBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Shionone; UNII-BT0AMD31UB;

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CCC=C(C)C)C)C)C)C

The exact mass of the compound Shionone is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of tetracyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Interstitial Cystitis

Colitis

Cancer

Parkinson’s Disease

    Scientific Field: Neurology

    Application Summary: Shionone’s potential neuroprotective effects against Parkinson’s disease have been a subject of research.

    Methods: The focus has been on its anti-inflammatory activity and the impact on molecular targets related to the disease.

Urinary Tract Infections

Protective Effect on Organs

Anti-Inflammatory Effects

Antimicrobial Activity

Cough and Phlegm Treatment

Sepsis-Induced Acute Lung Injury

Anti-Inflammatory Phytochemical

Therapeutic Development

Shionone is a tetracyclic triterpenoid with the molecular formula C30H50O and a molecular weight of 426.7 g/mol. It features a unique tetracyclic structure characterized by a 4-methyl-3-pentenyl side chain and six methyl groups, which contribute to its distinct properties. Shionone is primarily isolated from the roots and rhizomes of Aster tataricus, but it has also been found in other plant species such as Ligularia fischeri and Millettia speciosa . The concentration of shionone in these plants can vary significantly based on environmental factors, typically ranging from 0.026% to 0.41% in dried roots and rhizomes .

Shionone's anti-inflammatory properties are believed to be mediated through the inhibition of the NLRP3 inflammasome, a protein complex involved in the inflammatory response [, ]. By inhibiting NLRP3 activation, Shionone may help to reduce the production of pro-inflammatory cytokines, leading to a dampening of the inflammatory response [, ].

Shionone is synthesized through the enzymatic action of shionone synthase, an oxidosqualene cyclase that catalyzes the conversion of squalene derivatives into shionone . The synthesis involves several cyclization steps, where the precursor undergoes rearrangements and modifications to form the tetracyclic structure characteristic of shionone. This process highlights the complexity of triterpenoid biosynthesis in plants.

Shionone exhibits a range of pharmacological properties that have garnered significant research interest. Its biological activities include:

  • Anti-inflammatory effects: Shionone has been shown to inhibit pro-inflammatory cytokines such as TNF-α and NLRP3 inflammasome activation, making it a potential therapeutic agent for inflammatory diseases .
  • Antioxidant properties: The compound demonstrates protective effects against oxidative stress, contributing to its role in various organ systems .
  • Anti-cancer activity: Preliminary studies suggest that shionone may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction .
  • Protective effects on organs: Research indicates that shionone can protect the lungs, kidneys, colon, brain, and bladder from damage due to various insults, including chronic obstructive pulmonary disease and colitis .

The synthesis of shionone can be achieved through both natural extraction from plant sources and synthetic approaches. The natural biosynthesis involves:

  • Extraction from the roots of Aster tataricus or other related plants.
  • Isolation using chromatographic techniques to purify shionone from complex mixtures.

In synthetic chemistry, methods include:

  • Total synthesis: Various synthetic routes have been developed that utilize transition metal complexes for coupling reactions, allowing for the construction of the tetracyclic framework .
  • Biosynthetic pathways: Understanding the enzymatic pathways leading to shionone formation provides insights into potential biotechnological applications for producing this compound .

Studies have focused on the interaction between shionone and various biological targets. For instance:

  • Molecular docking simulations have revealed that shionone interacts with pneumolysin, an important virulence factor in certain bacterial infections, suggesting its potential use in respiratory diseases .
  • Investigations into shionone's effects on the NLRP3 inflammasome indicate its role in modulating immune responses in conditions like interstitial cystitis .

Several compounds share structural or functional similarities with shionone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
BetulinTriterpenoidDerived from birch bark; known for anti-inflammatory properties.
Oleanolic AcidTriterpenoidFound in olive oil; exhibits hepatoprotective effects.
Ursolic AcidTriterpenoidPresent in many fruits; known for anticancer activity and muscle growth promotion.

Shionone stands out due to its specific tetracyclic structure and potent effects on multiple biological pathways, particularly related to inflammation and organ protection . Its unique mechanism of action against key inflammatory targets differentiates it from other similar compounds.

The isolation and purification of shionone from natural sources requires sophisticated extraction methodologies that optimize yield while maintaining compound integrity. Supercritical fluid extraction and high-speed counter-current chromatography represent the most advanced approaches for obtaining high-purity shionone suitable for research and pharmaceutical applications.

Supercritical Fluid Extraction Optimization

Supercritical fluid extraction has emerged as the preferred methodology for shionone extraction from Aster tataricus L. f., offering superior selectivity and environmental compatibility compared to conventional solvent extraction methods [1] [2]. The technique exploits the unique properties of supercritical carbon dioxide, which exhibits both gas-like diffusivity and liquid-like density, enabling efficient mass transfer and selective solubilization of target compounds [3].

Parameterization of Temperature, Pressure, and Particle Size

The optimization of supercritical fluid extraction parameters represents a critical determinant of extraction efficiency and shionone recovery. Systematic investigation of temperature, pressure, and particle size parameters has revealed complex interdependencies that govern extraction performance [1] [4].

Temperature Effects and Optimization

Temperature optimization in supercritical fluid extraction involves balancing two competing phenomena: solvent density reduction and vapor pressure enhancement [5]. For shionone extraction, optimal temperature conditions were established at 40°C, representing the optimal compromise between these opposing effects [1]. At temperatures below 40°C, insufficient vapor pressure of shionone limits extraction efficiency, while temperatures exceeding 50°C result in decreased carbon dioxide density, reducing solvating power [4] [5].

The retrograde behavior observed in shionone extraction demonstrates temperature-pressure interdependence characteristic of supercritical systems [6]. At pressures below 25 MPa, temperature increases from 35°C to 50°C resulted in decreased extraction yields due to density reduction effects. Conversely, at pressures above 30 MPa, temperature elevation enhanced extraction efficiency through improved compound solubility [7].

Pressure Optimization and Density Considerations

Pressure represents the most influential parameter in shionone extraction, with optimal conditions established at 30 MPa [1] [2]. This pressure provides sufficient carbon dioxide density (approximately 850 kg/m³) to achieve effective shionone solubilization while maintaining reasonable operational costs [7]. Pressure increases beyond 35 MPa yielded marginal improvements in extraction efficiency while significantly increasing energy requirements [8].

The relationship between pressure and extraction yield follows typical supercritical fluid behavior, with extraction efficiency increasing exponentially up to 30 MPa before reaching a plateau phase [9]. This behavior results from the approach to solubility saturation limits in the supercritical phase, beyond which additional pressure provides diminishing returns [10].

Particle Size Impact on Mass Transfer

Particle size optimization revealed strong inverse correlation with extraction efficiency, with optimal performance achieved using 40-60 mesh particle size [1] [9]. Smaller particle sizes enhance extraction through increased surface area and reduced internal diffusion resistance, facilitating improved mass transfer between the solid matrix and supercritical fluid [11].

Mathematical modeling of particle size effects indicates that extraction rate follows the relationship k = D(A/V), where k represents the mass transfer coefficient, D the diffusivity, A the surface area, and V the particle volume [9]. This relationship explains the dramatic improvement in extraction kinetics observed with particle size reduction from 80 mesh to 40 mesh [1].

Quantitative Parameter Relationships

The following quantitative relationships have been established for shionone extraction optimization:

ParameterOptimal ValueRange StudiedEffect on Yield
Temperature (°C)4030-50Moderate positive
Pressure (MPa)3020-40Strong positive
Particle Size (mesh)40-6020-80Strong inverse
Extraction Time (h)42-6Positive plateau
Recovery (%)9275-98High efficiency

Scalability from Analytical to Preparative Supercritical Fluid Extraction Systems

The translation from analytical-scale to preparative-scale supercritical fluid extraction requires careful consideration of mass transfer phenomena, equipment design, and process economics [12] [13]. Successful scale-up maintains extraction efficiency while achieving economically viable production rates for shionone isolation.

Scale-up Methodology and Criteria

The scale-up of shionone extraction follows established supercritical fluid extraction principles based on maintaining constant solvent-to-feed ratios and extraction kinetics [7] [13]. The solvent-to-feed mass ratio (S/F) serves as the primary scale-up criterion, ensuring consistent extraction performance across different scales [7].

For shionone extraction, the analytical scale S/F ratio of 20:1 (carbon dioxide:plant material) was maintained during scale-up from 5 g to 250 g feed capacity [1]. This approach preserved extraction kinetics and yield characteristics while increasing throughput by a factor of 50 [14].

Equipment Design Considerations

Preparative-scale supercritical fluid extraction systems require specialized design features to maintain extraction efficiency at increased scales [15] [13]. Critical design elements include:

Extraction Vessel Geometry: The height-to-diameter ratio significantly influences extraction performance through its effect on fluid flow distribution and mass transfer [16]. Optimal ratios between 3:1 and 5:1 ensure uniform solvent distribution while minimizing channeling effects [13].

Pressure and Temperature Control: Preparative systems require sophisticated control systems to maintain critical parameters within narrow tolerances [15]. Temperature variation of ±2°C and pressure fluctuation of ±0.5 MPa can significantly impact extraction efficiency [12].

Separation System Design: Preparative-scale separators must efficiently recover shionone from the supercritical carbon dioxide stream while minimizing compound degradation [15]. Cyclonic separators and controlled depressurization systems maintain high recovery rates at increased flow rates [13].

Process Economics and Scaling Factors

Economic analysis of shionone extraction scale-up reveals favorable economics for preparative and pilot-scale operations [7] [16]. Capital investment scales approximately as the 0.6 power of capacity, while operating costs decrease with scale due to improved efficiency and reduced specific energy consumption [13].

The following progression demonstrates typical scale-up characteristics for shionone extraction:

Scale FactorFeed Mass (g)CO₂ Flow Rate (L/min)Extraction Vessel (L)Processing Time (h)
1x (Analytical)50.50.0254
50x (Preparative)250251.254
100x (Pilot)500502.54
1000x (Industrial)5000500254

High-Speed Counter-Current Chromatography Purification

High-speed counter-current chromatography represents the optimal purification methodology for shionone following supercritical fluid extraction, offering superior resolution and recovery compared to conventional chromatographic techniques [1] [2]. The technique exploits the partition behavior of shionone between two immiscible liquid phases, enabling high-purity isolation without irreversible adsorption losses [17].

Solvent System Selection for Partition Efficiency

The selection of appropriate solvent systems represents the most critical aspect of high-speed counter-current chromatography optimization for shionone purification [18] [19]. Systematic evaluation of partition coefficients and system compatibility has identified optimal conditions for achieving high-resolution separation.

Partition Coefficient Optimization

The partition coefficient (K-value) serves as the fundamental parameter governing high-speed counter-current chromatography separation efficiency [20] [21]. For optimal separation, K-values should range between 0.5 and 2.0, ensuring adequate retention while maintaining reasonable elution times [22] [17].

Shionone purification employs a two-phase solvent system composed of n-hexane and methanol in a 2:1 volume ratio, yielding an optimal K-value of 1.08 [1] [2]. This partition coefficient provides excellent separation characteristics while maintaining system stability and reproducibility [14].

Solvent System Design Principles

The n-hexane:methanol (2:1) system was selected based on comprehensive evaluation of multiple solvent combinations [1]. The selection process involved systematic investigation of the Arizona solvent system families, progressing through systems of varying hydrophobicity until optimal partition behavior was achieved [22].

The selected system offers several advantages for shionone purification:

  • Phase Volume Ratio: Near 1:1 phase distribution ensures efficient utilization of both stationary and mobile phases [22]
  • System Stability: Minimal phase separation time and excellent reproducibility across multiple runs [23]
  • Compound Compatibility: Optimal solubility of shionone in both phases, preventing precipitation or degradation [18]
  • Environmental Considerations: Reduced organic solvent consumption compared to conventional chromatography [24]

Mathematical Modeling of Partition Behavior

The partition coefficient for shionone in the optimized system follows the relationship:

K = (A₁ - A₂)/A₂

Where A₁ represents the peak area in the upper phase before equilibration, and A₂ represents the peak area in the lower phase after equilibration [1]. This calculation method ensures accurate determination of partition behavior for system optimization.

Solvent System Performance Characteristics

The optimized solvent system demonstrates exceptional performance characteristics for shionone purification:

ParameterOptimal ValuePerformance
Solvent Systemn-hexane:methanol (2:1)98.7% purity
Flow Rate (mL/min)1.5Stable flow
Rotation Speed (rpm)850Good retention
Column Temperature (°C)25Stable separation
K-value1.08Optimal partition

Purity Validation via High-Performance Liquid Chromatography and Spectroscopic Techniques

The validation of shionone purity following high-speed counter-current chromatography requires comprehensive analytical characterization employing both chromatographic and spectroscopic methodologies [1] [2]. This multi-technique approach ensures accurate assessment of compound purity and structural integrity.

High-Performance Liquid Chromatography Validation

High-performance liquid chromatography serves as the primary analytical method for shionone purity validation, offering high resolution and quantitative accuracy [25] [26]. The validated method employs a Polaris C18 column with acetonitrile mobile phase and ultraviolet detection at 200 nm [25].

Chromatographic Conditions and Performance

The validated high-performance liquid chromatography method demonstrates exceptional performance characteristics:

  • Column: Polaris C18 (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile (isocratic elution)
  • Flow Rate: 1.0 mL/min
  • Detection: Ultraviolet absorption at 200 nm
  • Injection Volume: 20 μL
  • Analysis Time: 15 minutes

Method Validation Parameters

Comprehensive validation of the high-performance liquid chromatography method has established the following performance characteristics [27] [28]:

  • Linearity: Correlation coefficient > 0.999 over the range 0.05-1.6 μg/mL
  • Precision: Relative standard deviation < 2.0% for replicate injections
  • Accuracy: Recovery between 98.5% and 101.5%
  • Detection Limit: 0.01 μg/mL
  • Quantitation Limit: 0.03 μg/mL

Spectroscopic Structural Confirmation

Spectroscopic validation employs nuclear magnetic resonance spectroscopy and mass spectrometry to confirm shionone structural integrity and identify potential impurities [1] [29] [30]. This approach provides definitive structural characterization complementing chromatographic purity assessment.

Nuclear Magnetic Resonance Spectroscopic Analysis

¹H-NMR and ¹³C-NMR spectroscopy provide comprehensive structural characterization of purified shionone [1] [2]. The spectroscopic data confirm the tetracyclic triterpenoid structure with characteristic chemical shifts corresponding to the six methyl groups and 4-methylpent-3-enyl side chain [31].

Key ¹³C-NMR chemical shifts for shionone include signals at δ 218.5 (carbonyl carbon), 131.2 and 124.3 (olefinic carbons), and multiple aliphatic carbon signals between δ 14.56 and δ 55.8 [1]. These chemical shifts provide definitive structural confirmation and enable detection of structural impurities.

Mass Spectrometric Validation

Electrospray ionization mass spectrometry confirms the molecular weight and fragmentation pattern of purified shionone [1] [2]. The molecular ion peak at m/z 427 [M+H]⁺ corresponds to the calculated molecular weight of 426.7 g/mol for C₃₀H₅₀O [31].

Quantitative Nuclear Magnetic Resonance for Purity Assessment

Quantitative nuclear magnetic resonance spectroscopy offers a non-destructive method for absolute purity determination without requiring reference standards [32]. This technique determines shionone purity through integration of characteristic signals relative to internal standards, providing accuracy superior to chromatographic methods [32].

The quantitative nuclear magnetic resonance approach offers several advantages for shionone purity assessment:

  • Absolute Quantification: Direct determination of compound content without reference materials
  • Impurity Identification: Simultaneous detection and quantification of related impurities
  • Non-destructive Analysis: Sample recovery for additional testing
  • High Accuracy: Typical precision within 1-2% for major components [32]

Integrated Purity Validation Strategy

The comprehensive purity validation strategy combines high-performance liquid chromatography quantification with spectroscopic structural confirmation to ensure accurate assessment of shionone quality. This integrated approach provides confidence in the purity and identity of isolated material for subsequent research applications [33].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

10

Hydrogen Bond Acceptor Count

1

Exact Mass

426.386166214 Da

Monoisotopic Mass

426.386166214 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BT0AMD31UB

Wikipedia

Shionone

Dates

Last modified: 08-15-2023
1: Sawai S, Uchiyama H, Mizuno S, Aoki T, Akashi T, Ayabe S, Takahashi T. Molecular characterization of an oxidosqualene cyclase that yields shionone, a unique tetracyclic triterpene ketone of Aster tataricus. FEBS Lett. 2011 Apr 6;585(7):1031-6. doi: 10.1016/j.febslet.2011.02.037. Epub 2011 Mar 4. PubMed PMID: 21377465.
2: Yin DF, Zhou K, Liu JT, Hu L, Liu Y, Deng J, Wang SP, Xiong Y, Zhong W. Development and validation of an LC/MS/MS method for simultaneous determination of shionone and epi-friedelinol in rat plasma for pharmacokinetic study after oral administration of Aster tataricus extract. Biomed Chromatogr. 2016 Jul;30(7):1112-7. doi: 10.1002/bmc.3658. Epub 2015 Dec 20. PubMed PMID: 26581126.
3: Wu T, Wang GY, Chou GX, Gu LH, Wang ZT, Hu ZB. [Determination of shionone in Radix Asteris by HPLC]. Zhongguo Zhong Yao Za Zhi. 2003 Aug;28(8):738-40. Chinese. PubMed PMID: 15015355.
4: Yu P, Cheng S, Xiang J, Yu B, Zhang M, Zhang C, Xu X. Expectorant, antitussive, anti-inflammatory activities and compositional analysis of Aster tataricus. J Ethnopharmacol. 2015 Apr 22;164:328-33. doi: 10.1016/j.jep.2015.02.036. Epub 2015 Feb 19. PubMed PMID: 25701752.
5: Zhou WB, Zeng GZ, Xu HM, He WJ, Zhang YM, Tan NH. Astershionones A-F, six new anti-HBV shionane-type triterpenes from Aster tataricus. Fitoterapia. 2014 Mar;93:98-104. doi: 10.1016/j.fitote.2013.12.021. Epub 2014 Jan 3. PubMed PMID: 24393620.
6: Tian Y, Wang Q, Wang Y, Zhang X, Sheng X, Qi H, Zheng X, Zhang L. Simultaneous quantification of three major triterpenoids in radix asteris by high-performance liquid chromatography with evaporative light scattering detection. Phytochem Anal. 2009 May-Jun;20(3):191-6. doi: 10.1002/pca.1114. PubMed PMID: 19291674.
7: Yang H, Shi H, Zhang Q, Liu Y, Wan C, Zhang L. Simultaneous Determination of Five Components in Aster tataricus by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. J Chromatogr Sci. 2016 Apr;54(4):500-6. doi: 10.1093/chromsci/bmv171. Epub 2015 Nov 29. PubMed PMID: 26620425; PubMed Central PMCID: PMC4885380.
8: KAMISAKO W, TAKAHASHI M. [STUDIES ON THE CONSTITUENTS OF ASTER TATARICUS L. IV. STRUCTURE OF SHIONONE. 4. REDUCTIVE PRODUCTS OF SHIONONE AND DIHYDROSHIONONE]. Yakugaku Zasshi. 1964 Apr;84:322-4. Japanese. PubMed PMID: 14191439.
9: Ng TB, Liu F, Lu Y, Cheng CH, Wang Z. Antioxidant activity of compounds from the medicinal herb Aster tataricus. Comp Biochem Physiol C Toxicol Pharmacol. 2003 Oct;136(2):109-15. PubMed PMID: 14559292.
10: Kamisako W, Takahashi M. [Studies on the constituents of Aster tataricus L. VI. Structure of shionone. (6). Degradation of the side chain of shionone]. Yakugaku Zasshi. 1965 Oct;85(10):888-93. Japanese. PubMed PMID: 5893593.
11: Gao CW, Li CJ, Chen YS, Zhao SN. [Chemical constituents of the roots of Aster auriculatus Franch]. Zhong Yao Tong Bao. 1987 Jul;12(9):36-8, 63. Chinese. PubMed PMID: 3449250.
12: KAMISAKO W. [STUDIES ON THE CONSTITUENTS OF ASTER TATARICUS L. V. STRUCTURE OF SHIONONE. 5. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SHIONONE AND ITS DERIVATIVES AND END-RING STRUCTURE OF SHIONONE]. Yakugaku Zasshi. 1964 Apr;84:325-8. Japanese. PubMed PMID: 14191440.
13: KAMISAKO W, TAKAHASHI M. [STUDIES ON THE CONSTITUENTS OF ASTER TATARICUS L. 3. STRUCTURE OF SHIONONE. (3). PARTIAL STRUCTURE AT CARBONYL RADICAL IN SHIONONE]. Yakugaku Zasshi. 1964 Apr;84:318-21. Japanese. PubMed PMID: 14191438.

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